chemical structure of trans-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid
chemical structure of trans-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid
An In-Depth Technical Guide to trans-1-Cbz-3-methyl-pyrrolidine-2-carboxylic Acid
Abstract
This technical guide provides a comprehensive scientific overview of trans-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid, a chiral, N-protected derivative of the amino acid proline. As a constrained scaffold, this molecule is of significant interest to researchers and professionals in drug development and medicinal chemistry. The pyrrolidine ring, a prevalent motif in numerous biologically active compounds, offers a unique three-dimensional architecture that can enhance binding affinity and selectivity for various biological targets.[1][2] This document details the molecule's chemical structure, stereochemical nuances, a robust synthetic pathway with mechanistic rationale, methods for spectroscopic characterization, and its applications as a valuable building block in the synthesis of complex pharmaceuticals.
Chemical Identity and Physicochemical Properties
trans-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid is a synthetic amino acid derivative. The core structure is a pyrrolidine ring, characteristic of proline, with three key modifications: a carboxyl group at the 2-position, a methyl group at the 3-position, and a carboxybenzyl (Cbz) protecting group on the ring nitrogen. The "trans" designation refers to the stereochemical relationship between the substituents at positions 2 and 3, indicating they are on opposite faces of the five-membered ring.
Nomenclature and Identifiers:
-
IUPAC Name: The precise IUPAC name depends on the absolute stereochemistry (e.g., (2S,3S)-1-(benzyloxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid).
-
Common Name: N-Cbz-trans-3-methylproline.
-
Core Unprotected CAS: 52485-04-8 (trans-3-Methyl-pyrrolidine-2-carboxylic acid)[3]
-
Related CAS: 1148-11-4 ((2S)-1-(Benzyloxycarbonyl)pyrrolidine-2-carboxylic acid)[4]
| Property | Value |
| Molecular Formula | C₁₄H₁₇NO₄ |
| Molecular Weight | 263.29 g/mol |
| Appearance | Typically a white to off-white crystalline solid |
| Solubility | Soluble in many organic solvents (e.g., DCM, Ethyl Acetate, Methanol); limited solubility in water. |
| Chirality | Contains at least two stereocenters (C2 and C3) |
Molecular Structure and Stereochemistry
The defining feature of this molecule is its rigid, non-planar five-membered ring and the specific spatial arrangement of its substituents. The "trans" configuration imparts a distinct conformational preference that is highly sought after in drug design to control the orientation of pharmacophoric groups.
The carboxybenzyl (Cbz) group serves as a robust protecting group for the secondary amine. It is stable under a variety of reaction conditions but can be cleanly removed via catalytic hydrogenolysis, a key feature for its use in multi-step synthesis.[5][6] The methyl group at the C3 position acts as a conformational constraint, reducing the flexibility of the pyrrolidine ring and providing a specific vector for further molecular elaboration.
Caption: 2D representation showing the trans stereochemistry of the title compound.
Synthesis and Purification Workflow
The synthesis of trans-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid requires a stereocontrolled approach to establish the desired trans relationship between the C2 and C3 substituents. A common and effective strategy involves the diastereoselective alkylation of an N-protected pyroglutamate ester, followed by reduction and final protection.
Expert Rationale: This pathway is chosen for its high degree of stereocontrol. Using a chiral auxiliary or a substrate-controlled reaction on a well-defined starting material like pyroglutamic acid allows for the predictable installation of the methyl group. The Cbz group is introduced at the final stage to avoid potential complications during the reduction step and to provide the final product ready for use in peptide synthesis or other coupling reactions.
Caption: Proposed synthetic workflow for the target molecule.
Detailed Experimental Protocol
Method: Synthesis via Diastereoselective Alkylation and Ring Opening.[7]
-
N-Protection: Dissolve (S)-Pyroglutamic acid methyl ester (1.0 eq) in dichloromethane (DCM). Add 4-dimethylaminopyridine (DMAP, 0.1 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir at room temperature for 12 hours. The reaction is monitored by TLC. Upon completion, the mixture is washed with aqueous HCl, NaHCO₃, and brine, dried over Na₂SO₄, and concentrated to yield the N-Boc protected intermediate.
-
Alkylation: Prepare a solution of lithium diisopropylamide (LDA, 1.2 eq) in dry THF at -78°C. Add a solution of the N-Boc intermediate (1.0 eq) in THF dropwise. Stir for 1 hour. Add methyl iodide (MeI, 1.5 eq) and stir for an additional 4 hours at -78°C. The reaction is quenched with saturated NH₄Cl. The product is extracted with ethyl acetate, and the combined organic layers are dried and concentrated. The trans diastereomer is the major product and can be purified by column chromatography.
-
Hydrolysis and Cbz-Protection: The purified methyl ester is dissolved in a mixture of THF/water. Lithium hydroxide (LiOH, 2.0 eq) is added, and the mixture is stirred until saponification is complete. The reaction is acidified with HCl, and the deprotected amino acid is extracted. The crude amino acid is then dissolved in a 1:1 mixture of 1,4-dioxane and water with sodium carbonate (2.5 eq). The solution is cooled to 0°C, and benzyl chloroformate (Cbz-Cl, 1.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 4 hours.[6][8]
-
Work-up and Purification: The reaction mixture is washed with diethyl ether. The aqueous layer is then acidified to pH 2 with cold 1M HCl, leading to the precipitation of the product. The solid is collected by filtration or extracted with ethyl acetate. The final product is purified by recrystallization or column chromatography to yield trans-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid as a white solid.
Spectroscopic Characterization
Confirming the structure and, critically, the trans stereochemistry relies on a combination of spectroscopic techniques. The data below are representative and may vary based on solvent and instrumentation.
| Technique | Expected Data & Interpretation |
| ¹H NMR | Cbz Group: Aromatic protons (~7.3 ppm), benzylic CH₂ (~5.1 ppm). Pyrrolidine Ring: Complex multiplets for ring protons. The key diagnostic is the coupling constant (J-value) between H2 and H3. A small J-value (typically 2-5 Hz) is indicative of a trans relationship. Methyl Group: A doublet around 1.0-1.2 ppm. Carboxyl Proton: A broad singlet >10 ppm (if visible). |
| ¹³C NMR | Carbonyls: Carboxyl carbon (~175 ppm), Cbz carbonyl (~155 ppm). Cbz Group: Aromatic carbons (127-136 ppm), benzylic CH₂ (~67 ppm). Pyrrolidine Ring: C2 (~60 ppm), C3 (~40 ppm), C4, C5 (~25-35 ppm). Methyl Group: Signal around 15-20 ppm. |
| FT-IR | Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). Sharp C=O stretch from the Cbz group (~1700 cm⁻¹). C=O stretch from the carboxylic acid (~1720 cm⁻¹). C-N and C-O stretches in the fingerprint region. |
| Mass Spec (ESI) | [M+H]⁺ = 264.12, [M+Na]⁺ = 286.10 |
Trustworthiness of Protocol: The identity and purity of the final compound are validated by obtaining spectroscopic data consistent with the expected values in the table. The diastereomeric purity (trans vs. cis) is confirmed primarily through high-resolution ¹H NMR, where the presence of a single set of signals with the characteristic small J₂-₃ coupling constant validates the stereochemical outcome.
Applications in Research and Drug Development
trans-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid is not typically a final drug product but rather a high-value chiral building block.[9] Its utility stems from the unique structural constraints it can introduce into larger molecules.
-
Peptidomimetics: Incorporation into a peptide sequence induces a specific turn or kink. The trans-methyl group restricts the conformational freedom of the proline backbone, which can enhance binding to a target protein by locking the peptide into its bioactive conformation and increasing metabolic stability.
-
Asymmetric Synthesis: It serves as a chiral scaffold for the synthesis of complex molecules. The defined stereocenters at C2 and C3 can direct the stereochemical outcome of subsequent reactions.
-
Drug Scaffolds: The pyrrolidine ring is a "privileged scaffold" found in numerous approved drugs.[1][10] Using this substituted derivative allows medicinal chemists to explore the chemical space around this core, optimizing properties like potency, selectivity, and pharmacokinetics. It is particularly useful in the design of enzyme inhibitors, such as protease inhibitors, where precise positioning of functional groups is critical.[9][11]
Safe Handling and Storage
-
Safety: Like many fine chemicals, this compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It may cause skin and eye irritation.[4][12]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration (2-8°C) is recommended to ensure stability.
References
-
Poulsen, T. B., et al. (2020). Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. PMC. Available from: [Link]
- Google Patents. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
-
PubChem. 1-Methylpyrrolidine-2-carboxylic acid. Available from: [Link]
-
NextSDS. TRANS-4-AMINO-1-CBZ-PYRROLIDINE-3-CARBOXYLIC ACID. Available from: [Link]
-
FAQ. What is the synthesis method of 1-N-CBZ-PYRROLIDINE-3-CARBOXYLIC ACID?. Available from: [Link]
- Google Patents. WO2014206257A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link]
-
Vitaku, E., et al. (2019). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PMC. Available from: [Link]
-
OIST Groups. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives). Available from: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Available from: [Link]
-
ACS Publications. (2021). Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition. Available from: [Link]
-
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]
-
MySkinRecipes. (R)-1-Cbz-Pyrrolidine-3-carboxylic acid. Available from: [Link]
-
MDPI. (2025). A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. Available from: [Link]
-
ResearchGate. (2018). Synthesis, spectroscopic investigation, molecular docking and DFT studies of novel (2Z,4Z)-2,4-bis(4-chlorobenzylidene)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid (BCOPCA). Available from: [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. wap.guidechem.com [wap.guidechem.com]
- 4. 1148-11-4 Cas No. | (2S)-Pyrrolidine-2-carboxylic acid, N-CBZ protected | Apollo [store.apolloscientific.co.uk]
- 5. Cbz-Protected Amino Groups [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. (R)-1-Cbz-Pyrrolidine-3-carboxylic acid [myskinrecipes.com]
- 10. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 11. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]
- 12. 1-Methylpyrrolidine-2-carboxylic acid | C6H11NO2 | CID 557 - PubChem [pubchem.ncbi.nlm.nih.gov]
